N~3~-(4-METHYLPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2H-CHROMENE-3-CARBOXAMIDE
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Overview
Description
N~3~-(4-METHYLPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2H-CHROMENE-3-CARBOXAMIDE: is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a chromene core, substituted with a carboxamide group, a trifluoromethylphenyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(4-METHYLPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, typically using a carboxylic acid derivative and an amine in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Substitution with Trifluoromethylphenyl and Methylphenyl Groups: The trifluoromethylphenyl and methylphenyl groups are introduced through nucleophilic substitution reactions, often using halogenated precursors and suitable nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~3~-(4-METHYLPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2H-CHROMENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated precursors and nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Scientific Research Applications
N~3~-(4-METHYLPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2H-CHROMENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N3-(4-METHYLPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, leading to modulation of their activity.
Pathways Involved: Influencing signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby affecting cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with a similar aromatic structure but different functional groups.
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorinated aromatic structure.
Uniqueness
N~3~-(4-METHYLPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2H-CHROMENE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and the presence of both trifluoromethyl and methylphenyl substituents
Properties
Molecular Formula |
C24H17F3N2O2 |
---|---|
Molecular Weight |
422.4g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide |
InChI |
InChI=1S/C24H17F3N2O2/c1-15-9-11-18(12-10-15)28-22(30)20-13-16-5-2-3-8-21(16)31-23(20)29-19-7-4-6-17(14-19)24(25,26)27/h2-14H,1H3,(H,28,30) |
InChI Key |
LTVBVXFCTASROC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC(=C4)C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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